1-Octene, dimer, hydrogenated

説明

1-Octene is an organic compound with a formula CH2CHC6H13 . It is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position, endowing this compound with higher reactivity and thus useful chemical properties . It is one of the important linear alpha olefins in the industry .

Synthesis Analysis

1-Octene can be synthesized by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to 1-octene that has been used commercially on a small scale is dehydration of alcohols . A chemoenzymatic approach to synthesize 1-octene from carbohydrates via ethenolysis of rhamnolipids has also been reported . Rhamnolipids synthesized by P. putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis .Molecular Structure Analysis

The molecular formula of 1-Octene is C8H16 . The molecular weight is 112.2126 . The structure of 1-Octene can be represented as CH2CHC6H13 .Chemical Reactions Analysis

The hydrogenation of 1-octene has been reported in a study, where a catalyst was used to form octane with high faradaic efficiency . Another study reported the selective transformation of α-olefins into vinylidene dimers under the action of a catalytic system .Physical And Chemical Properties Analysis

1-Octene has a molecular weight of 112.2126 . The heat of formation in the liquid state is -121.8 ± 1.2 kJ/mol . The heat of combustion in the liquid state is -5312.9 ± 1.1 kJ/mol .Safety And Hazards

将来の方向性

The potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources has been shown . The selective dimerization and oligomerization of α-olefins, catalyzed by metallocene and post-metallocene complexes, have been discussed with prospects for the further applications of the coordination α-olefin dimers and oligomers .

特性

IUPAC Name |

oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOICMOMHUBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

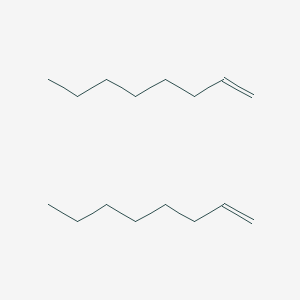

CCCCCCC=C.CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032291 | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octene, dimer | |

CAS RN |

18602-27-2, 173994-67-7 | |

| Record name | 1-Octene, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)

![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)

![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)

![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)